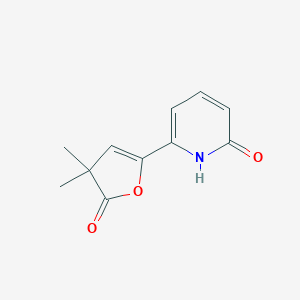
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone, also known as DFOB, is a synthetic chelating agent that has been extensively researched for its potential applications in various fields, including medicine, environmental science, and analytical chemistry. DFOB is a bidentate ligand that is capable of forming stable complexes with a wide range of metal ions, including iron, aluminum, and copper.
Wirkmechanismus
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone binds to metal ions through its bidentate ligand, forming stable complexes that are excreted from the body. In the case of iron overload disorders, 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone binds to excess iron in the body, preventing it from causing oxidative damage to tissues and organs. 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has also been shown to have antioxidant properties, which may contribute to its protective effects.
Biochemische Und Physiologische Effekte
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has been shown to be effective in reducing iron overload in patients with thalassemia and sickle cell anemia. 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has also been shown to have neuroprotective effects in animal models of Parkinson's disease. In addition, 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has been shown to have anti-inflammatory and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone is its ability to chelate a wide range of metal ions, making it a versatile reagent for various applications. However, 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has some limitations, including its relatively low yield in synthesis and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone. One area of interest is the development of more efficient synthesis methods for 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone, which could increase its yield and reduce its cost. Another area of interest is the development of new applications for 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone, particularly in the fields of environmental science and analytical chemistry. Finally, further research is needed to fully understand the mechanism of action of 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone and its potential side effects, particularly at high doses.
Synthesemethoden
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone can be synthesized using a variety of methods, including the reaction of 2-pyridone with 3,3-dimethylacrylic acid, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-pyridone with 3,3-dimethylacryloyl chloride, followed by oxidation with sodium hypochlorite. The yield of 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone using these methods ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has been extensively studied for its potential applications in medicine, particularly in the treatment of iron overload disorders such as thalassemia and sickle cell anemia. 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone is able to chelate excess iron in the body, preventing it from causing oxidative damage to tissues and organs. 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has also been studied for its potential use in environmental science, particularly in the remediation of contaminated soils and water. In analytical chemistry, 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has been used as a reagent for the determination of metal ions in various samples.
Eigenschaften
CAS-Nummer |
146699-60-7 |
|---|---|
Produktname |
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone |
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
6-(4,4-dimethyl-5-oxofuran-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H11NO3/c1-11(2)6-8(15-10(11)14)7-4-3-5-9(13)12-7/h3-6H,1-2H3,(H,12,13) |
InChI-Schlüssel |
KDJFNBQWHWZRHV-UHFFFAOYSA-N |
SMILES |
CC1(C=C(OC1=O)C2=CC=CC(=O)N2)C |
Kanonische SMILES |
CC1(C=C(OC1=O)C2=CC=CC(=O)N2)C |
Andere CAS-Nummern |
146699-60-7 |
Synonyme |
6-(3,3-dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone 6-DODFP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)

![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)
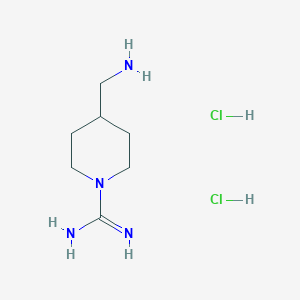
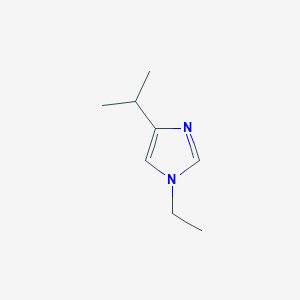





![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)
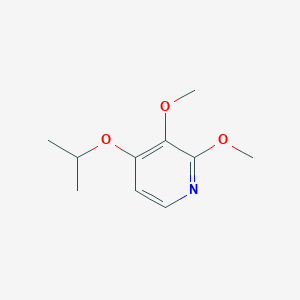
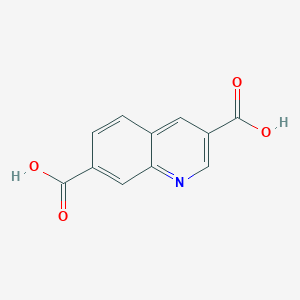
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)